molecular formula C10H15NO2 B3171861 4-(2-Methoxyethoxy)-2-methylaniline CAS No. 946699-35-0

4-(2-Methoxyethoxy)-2-methylaniline

Cat. No.: B3171861
CAS No.: 946699-35-0
M. Wt: 181.23 g/mol
InChI Key: JNBJSXHVRKXAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethoxy)-2-methylaniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the aniline ring is substituted with a methoxyethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-2-methylaniline typically involves the reaction of 2-methylaniline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. The reaction mixture is heated to a temperature range of 80-100°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. This method also reduces the risk of side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, reduced derivatives.

    Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.

Scientific Research Applications

4-(2-Methoxyethoxy)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A related compound with similar structural features but different functional groups.

    4-(2-Methoxyethoxy)-benzaldehyde: Another compound with a methoxyethoxy group but different core structure.

    2-(2-Methoxyethoxy)ethanol: A glycol ether with similar properties but different applications.

Uniqueness

4-(2-Methoxyethoxy)-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

Overview

4-(2-Methoxyethoxy)-2-methylaniline, also known by its CAS number 946699-35-0, is an organic compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This compound is a derivative of aniline characterized by a methoxyethoxy group and a methyl group on the aromatic ring. Its molecular formula is C10H15NO2C_{10}H_{15}NO_2 .

The biological activity of this compound is primarily linked to its structural similarity with other biologically active compounds. It is suggested that it may interact with specific proteins, such as heat shock protein hsp 90-alpha, which plays a crucial role in cellular stress responses and protein folding . The compound's effects on cellular processes can be summarized as follows:

  • Target Interaction : Likely binds to proteins influencing their function.
  • Biochemical Pathways : May affect signal transduction, cell proliferation, and apoptosis.
  • Pharmacokinetics : Expected to exhibit varied absorption and metabolism profiles similar to related compounds .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in drug development .
  • Antioxidant Activity : The compound may possess antioxidant properties, which are beneficial in mitigating oxidative stress in cells .

Chemical Reactions and Stability

The compound undergoes various chemical reactions that may influence its biological activity:

Reaction Type Description
Oxidation Can form quinones or nitroso derivatives.
Reduction May yield amines or other reduced derivatives.
Substitution The aromatic ring can participate in electrophilic substitution reactions (e.g., nitration, sulfonation) .

Environmental factors such as temperature and pH can significantly influence the stability and efficacy of the compound .

Applications in Research and Industry

This compound has several applications:

  • Chemical Synthesis : Used as an intermediate for synthesizing various organic compounds, including pharmaceuticals and dyes.
  • Biological Research : Investigated for its potential as a therapeutic agent due to its biological activity .
  • Industrial Use : Employed in producing specialty chemicals and advanced materials .

Properties

IUPAC Name

4-(2-methoxyethoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-7-9(3-4-10(8)11)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBJSXHVRKXAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyethoxy)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyethoxy)-2-methylaniline
Reactant of Route 3
Reactant of Route 3
4-(2-Methoxyethoxy)-2-methylaniline
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxyethoxy)-2-methylaniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxyethoxy)-2-methylaniline
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxyethoxy)-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.